molecular formula C15H20ClN3O2 B1683049 Vibunazole CAS No. 80456-55-9

Vibunazole

Cat. No.: B1683049
CAS No.: 80456-55-9
M. Wt: 309.79 g/mol
InChI Key: OCQPZTCGZAFWSG-UHFFFAOYSA-N
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Description

BAY-N-7133, also known as vibunazole, is a synthetic azole derivative with potent antifungal properties. It is an orally absorbed compound that has shown a broad spectrum of activity against various fungal pathogens. BAY-N-7133 has been studied extensively for its potential use in treating human mycoses, demonstrating efficacy against a wide range of pathogenic yeasts and fungi .

Preparation Methods

The synthesis of BAY-N-7133 involves several key steps. The reaction of 1-(4-chlorophenoxy)-3,3-dimethyl-2-butanone with dimethyl sulfide, dimethyl sulfate, and sodium methoxide in acetonitrile yields 2-(4-chlorophenoxymethyl)-2-(tert-butyl)oxirane. This intermediate is then condensed with 1,2,4-triazole in refluxing ethanol to produce BAY-N-7133 . Industrial production methods typically involve high-pressure liquid chromatographic techniques to ensure the purity and consistency of the compound .

Chemical Reactions Analysis

BAY-N-7133 undergoes various chemical reactions, including substitution and condensation reactions. Common reagents used in these reactions include dimethyl sulfide, dimethyl sulfate, sodium methoxide, and 1,2,4-triazole. The major products formed from these reactions are intermediates that lead to the final compound, BAY-N-7133 .

Comparison with Similar Compounds

BAY-N-7133 is part of the azole class of antifungal agents, which includes compounds such as ketoconazole, fluconazole, and itraconazole. Compared to these compounds, BAY-N-7133 has shown a broader spectrum of activity and greater efficacy against certain fungal pathogens . Similar compounds include clotrimazole, isoconazole, bifonazole, fluconazole, and oxyconazole . BAY-N-7133’s unique chemical structure and potent antifungal properties make it a valuable addition to the arsenal of antifungal agents.

Properties

IUPAC Name

1-(4-chlorophenoxy)-3,3-dimethyl-2-(1,2,4-triazol-1-ylmethyl)butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O2/c1-14(2,3)15(20,8-19-11-17-10-18-19)9-21-13-6-4-12(16)5-7-13/h4-7,10-11,20H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQPZTCGZAFWSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CN1C=NC=N1)(COC2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201001251
Record name 1-(4-Chlorophenoxy)-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butan-2-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80456-55-9, 104358-25-0, 104358-26-1
Record name α-[(4-Chlorophenoxy)methyl]-α-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol
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Record name Vibunazole
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Record name Vibunazole, (-)-
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Record name Vibunazole, (+)-
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Record name 1-(4-Chlorophenoxy)-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butan-2-ol
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Record name α-tert-butyl-α-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-1-ethanol
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Record name VIBUNAZOLE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name VIBUNAZOLE, (-)-
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR0G3W568C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name VIBUNAZOLE, (+)-
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S72S9RVE68
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

72.15 g (0.3 mole) of 2-(4-chlorophenoxy-methyl)-2-tert.-butyl-oxirane and 24.15 g (0.35 mole) of 1,2,4-triazole were heated under reflux in 120 ml of ethanol for 48 hours. The mixture was then concentrated, the residue was taken up in 200 ml of ethyl acetate and the ethyl acetate mixture was heated. It was then cooled in an ice bath and the solid was filtered off and rinsed with ethyl acetate. The filtrate was concentrated, the residue was dissolved in ether/hexane and the solution was gassed with hydrogen chloride. The precipitate was filtered off and rinsed with ether and the free base was obtained by adding ethyl acetate/1N sodium hydroxide solution. 60.2 g (65% of theory) of 2-(4-chlorophenoxy-methyl)-3,3-dimethyl-1-(1,2,4-triazol-1yl)butan-2-ol of melting point 84°-87° C. were obtained.
Quantity
72.15 g
Type
reactant
Reaction Step One
Quantity
24.15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 30 g of 2-(4-chlorophenoxymethyl)-2-tert.-butyloxirane, 9.8 g of 1,2,4-triazole and 1.2 g of solid potassium hydroxide in 70 ml of toluene and 7.5 ml of dimethyl sulphoxide was heated under reflux for 6 hours. After cooling to room temperature, 2 g of silica gel were added to the reaction mixture and it was then filtered. 75 ml of semi-concentrated hydrochloric acid were added to the filtrate, and the crystals which separated out thereby were filtered off with suction. Then 80 ml of water and aqueous sodium hydroxide solution were added to the crystalline solid so that the pH of the mixture was 13. It was stirred a further 2 hours at room temperature, then filtered off with suction and washed with water to neutrality. In this manner, 20 g (52% of theory) of 2-(4-chlorophenoxymethyl)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)-2-butanol of melting point 84°-87° C. were obtained.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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